6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a methoxy group at the 6th position and a dioxaborolane group at the 7th position of the isoquinoline ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxyisoquinoline.
Borylation Reaction: The 6-methoxyisoquinoline is then subjected to a borylation reaction using bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the use of automated systems for reaction monitoring and purification is common.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 6-methoxyisoquinoline-1-carboxylic acid.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various aryl or vinyl-substituted isoquinoline derivatives.
Scientific Research Applications
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
Uniqueness
6-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to the presence of both the methoxy and dioxaborolane groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound in various fields of research and applications.
Properties
Molecular Formula |
C16H20BNO3 |
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Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-12-10-18-7-6-11(12)9-14(13)19-5/h6-10H,1-5H3 |
InChI Key |
QSRVGYHQJRBCJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3)C=C2OC |
Origin of Product |
United States |
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